molecular formula C11H14O3 B035332 Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate CAS No. 105731-18-8

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

Cat. No.: B035332
CAS No.: 105731-18-8
M. Wt: 194.23 g/mol
InChI Key: JHUHSBADMPWLGW-UHFFFAOYSA-N
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Description

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is an organic compound with the molecular formula C11H14O3. It is a derivative of phenylpropanoic acid and is characterized by the presence of a hydroxy group and a methyl group on the aromatic ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxy-2-methylphenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

    Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy group can participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-Hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 3-(4-Hydroxyphenyl)propanoate: Lacks the methyl group on the aromatic ring.

    Methyl 3-(4-Methoxyphenyl)propanoate: Contains a methoxy group instead of a hydroxy group.

Uniqueness

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is unique due to the presence of both a hydroxy and a methyl group on the aromatic ring, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

methyl 3-(4-hydroxy-2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUHSBADMPWLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-(4-Benzyloxy-2-methyl-phenyl)-propionic acid methyl ester (13.7 g, 48.5 mmol) and Pd/C (5%, 13.7 g) in MeOH (423 mL) is stirred under 60 psi of hydrogen for 24 hrs. Catalyst is filtered off, filtrate is concentrated giving the title compound (8.8 g, 93.5%).
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
423 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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